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Cat. No.: B101608

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques—
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the
characterization of dibutyltin malate. It includes detailed experimental protocols, tabulated data,
and visualizations to aid in the structural elucidation and analysis of this organotin compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of
organotin compounds. For dibutyltin malate, H, 13C, and 12°Sn NMR spectra provide
comprehensive information about the proton and carbon environments of the butyl and malate
moieties, as well as direct insight into the coordination state of the tin atom. Tin is unique in that
it possesses three NMR-active spin-%2 nuclei: 115Sn, 117Sn, and 11°Sn; 11°Sn is typically the
preferred nucleus for analysis due to its higher natural abundance and sensitivity[1].

Predicted NMR Data

The following tables summarize the expected chemical shifts (&) for dibutyltin malate, based on
data from analogous organotin carboxylates and fundamental NMR principles.[2][3][4][5]

Table 1: Predicted *H NMR Spectral Data for Dibutyltin Malate (CDClIs)
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Chemical Shift (6, ppm) Multiplicity Assighment
~4.5 - 4.7 dd -CH(OH)- of malate
~2.7-29 m -CH2- of malate
~15-17 m Sn-CHz- (a-CH2)
~12-14 m Sn-CH2-CHa- (B-CH2)
~1.1-1.3 m -CH2-CHs (y-CH-2)

| ~0.9|t|-CHs |

Table 2: Predicted 3C NMR Spectral Data for Dibutyltin Malate (CDCls3)

Chemical Shift (6, ppm)

Assignment

~175 - 180 C=0 (carboxyl)
~67 - 70 -CH(OH)- of malate
~40 - 43 -CH2- of malate
~27-29 Sn-CH2-CHz- (B-C)
~26 - 28 -CH2-CHs (y-C)
~20-23 Sn-CHz- (a-C)

| ~13-14 | -CHs |

Table 3: Predicted 11°Sn NMR Spectral Data for Dibutyltin Malate

Chemical Shift (6, ppm)

Coordination Number

| -150 to -250 | 5 or 6 |

Note: The 11°Sn chemical shift is highly sensitive to the coordination environment of the tin
atom. A five- or six-coordinate tin center, typical for such complexes in solution, is expected to
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resonate in this upfield region.[1][6]

Experimental Protocol: NMR Spectroscopy

e Sample Preparation:
o Accurately weigh 10-20 mg of the dibutyltin malate sample.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDCls, DMSO-de) in a clean, dry NMR tube.

o Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if
necessary.

e Instrumentation & Data Acquisition:

o Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
multinuclear probe.

o 'H NMR:

Acquire a standard one-dimensional proton spectrum.

Set a spectral width of approximately 15 ppm.

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

Reference the spectrum to the residual solvent peak (e.g., CDCls at 7.26 ppm).[7]

o 13C NMR:

Acquire a proton-decoupled 3C spectrum.

Set a spectral width of approximately 200-220 ppm.

A longer relaxation delay (2-5 seconds) and a larger number of scans will be required
due to the low natural abundance and lower gyromagnetic ratio of 13C.[7]

Reference the spectrum to the solvent peak (e.g., CDCls at 77.16 ppm).[7]
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o 1195n NMR:

Tune the probe to the 11°Sn frequency.

Acquire a proton-decoupled 11°Sn spectrum.

Infrared (IR) Spectroscopy

Use a wide spectral width (~600 ppm) initially to locate the signal.
Tetramethyltin (SnMea4) is a common external standard.[6]

Employing techniques like DEPT or INEPT can improve sensitivity.[6]

IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. For dibutyltin malate, key vibrational bands include those

from the carboxylate groups (C=0), the hydroxyl group (-OH), C-H bonds of the butyl chains,

and the Sn-O and Sn-C bonds. The position of the carboxylate stretches can provide evidence

of its coordination mode to the tin center.

Characteristic IR Data

Table 4: Characteristic IR Absorption Bands for Dibutyltin Malate

Frequency Range (cm™) Vibration Type

Assignment

3500 - 3300 O-H stretch Hydroxyl group of malate

2055 - 2850 C-H stretch Butyl groups (asymmetric &
symmetric)

1650 - 1550 C=0 asymmetric stretch Coordinated carboxylate

1420 - 1300 C=0 symmetric stretch Coordinated carboxylate

600 - 500 Sn-C stretch Tin-butyl bond

| 480 - 400 | Sn-O stretch | Tin-oxygen bond |
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Note: The separation (Av) between the asymmetric (v_asym_) and symmetric (v_sym_)
carboxylate stretching frequencies can indicate the coordination mode (e.g., monodentate,
bidentate chelating, or bridging).[8]

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR

The ATR method is suitable for analyzing solid powder samples directly with minimal
preparation.[9][10]

e Sample Preparation:
o Ensure the dibutyltin malate sample is a dry, finely ground powder.[11][12]
o No further preparation is required for the ATR technique.

e Instrumentation & Data Acquisition:

o Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory (e.g., with a diamond or germanium crystal).[9]

o Background Scan: Clean the ATR crystal surface with a suitable solvent (e.qg., isopropanol
or ethanol) and allow it to dry completely. Record a background spectrum of the clean,
empty crystal.

o Sample Scan:

» Place a small amount of the dibutyltin malate powder onto the ATR crystal, ensuring
complete coverage of the crystal surface.

= Apply pressure using the ATR's pressure clamp to ensure good contact between the
sample and the crystal.[10]

= Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4
cm~1 over a range of 4000-400 cm~1.[9]
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o Data Processing: The final spectrum is presented in absorbance or transmittance units
after automatic background subtraction by the instrument's software.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a compound and its fragments. For dibutyltin malate, MS can confirm the overall mass and
reveal characteristic fragmentation patterns, such as the sequential loss of butyl groups from
the tin center. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) often require
derivatization to increase the volatility of organotin compounds.[13] Electrospray lonization
(ESI-MS) can be used for direct analysis from solution.

Predicted Mass Spectrometry Data (Positive lon Mode)

The mass spectrum of dibutyltin malate will be complicated by the isotopic distribution of tin.
The most abundant isotopes are 12°Sn (32.6%), 118Sn (24.2%), and 116Sn (14.5%). The m/z
values below are calculated using the most abundant isotope, 12°Sn.

Table 5: Predicted m/z Values for Key lons of Dibutyltin Malate

m/z (for 12°Sn) lon Formula Identity

[M-H+2Na]* (adduct) or

351 [C12H2305Sn]* L.
similar
291 [CsH170SN]* [M - C4H404]* (Loss of malate)
235 [CaHsOSN]* [BuSnOJ*
177 [SNOH]* [SnOH]*

| 57 | [CaHo]* | Butyl cation |

Note: In ESI-MS, protonated molecules [M+H]* or adducts with sodium [M+Na]* or potassium
[M+K]* are commonly observed. The fragmentation often involves the loss of one or both butyl
groups and/or the malate ligand.[14]

Experimental Protocol: ESI-MS
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e Sample Preparation:

o Prepare a dilute solution of dibutyltin malate (approx. 1-10 pg/mL) in a suitable solvent
such as methanol or acetonitrile.

o The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion
mode analysis.

o Filter the solution through a 0.2 um syringe filter if any particulate matter is present.
 Instrumentation & Data Acquisition:

o Mass Spectrometer: A mass spectrometer equipped with an Electrospray lonization (ESI)
source (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).

o Infusion: Introduce the sample solution into the ESI source via direct infusion using a
syringe pump at a low flow rate (e.g., 5-10 uL/min).

o ESI Source Parameters:

lonization Mode: Positive.

Capillary Voltage: 3.5 - 4.5 kV.

Nebulizing Gas (N2): Set to an appropriate pressure for a stable spray.

Drying Gas (N2): Set to a temperature (e.g., 250-350 °C) and flow rate sufficient to
desolvate the ions.

o Mass Analyzer:
= Scan over a mass range of m/z 50-1000.

» For structural confirmation, perform tandem MS (MS/MS) on the suspected parent ion to
observe characteristic fragment ions.[14]

Visualized Workflows and Relationships
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Diagrams created using Graphviz illustrate the logical flow of analysis and the correlation
between the compound's structure and its spectroscopic output.
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Caption: Experimental workflow for the spectroscopic analysis of dibutyltin malate.
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Caption: Correlation between molecular structure and spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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